molecular formula C7H14N3+ B14489359 (1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium CAS No. 65180-92-9

(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium

Cat. No.: B14489359
CAS No.: 65180-92-9
M. Wt: 140.21 g/mol
InChI Key: BPCXJGFFWFHTEU-UHFFFAOYSA-N
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Description

(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trimethylmethanaminium group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium can be achieved through various methods. One common approach involves the alkylation of imidazole with trimethylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of (1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric regulation. It may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Imidazol-5-yl)-N,N,N-trimethylmethanaminium is unique due to its trimethylmethanaminium group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This structural feature enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

65180-92-9

Molecular Formula

C7H14N3+

Molecular Weight

140.21 g/mol

IUPAC Name

1H-imidazol-5-ylmethyl(trimethyl)azanium

InChI

InChI=1S/C7H14N3/c1-10(2,3)5-7-4-8-6-9-7/h4,6H,5H2,1-3H3,(H,8,9)/q+1

InChI Key

BPCXJGFFWFHTEU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=CN=CN1

Origin of Product

United States

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